2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H28ClN3O2S and its molecular weight is 506.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core substituted with a chlorobenzyl thio group and an isobutyl side chain, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 1.6 µM . The presence of the thio group in the compound is hypothesized to enhance its interaction with bacterial targets.
Antitumor Activity
Quinazoline derivatives are also recognized for their antitumor effects. Research has shown that modifications on the quinazoline scaffold can lead to varying degrees of cytotoxicity against cancer cell lines. In particular, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Table 1: Summary of Biological Activities of Quinazoline Derivatives
Activity Type | Reference Compound | MIC/IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Compound 26 | 1.6 | Inhibition of thymidylate kinase |
Antitumor | Compound X | 5.0 | Induction of apoptosis via caspase activation |
Anti-inflammatory | Compound Y | 10.0 | Inhibition of NF-kB signaling |
The biological activity of this compound can be attributed to its ability to interfere with key enzymatic pathways. For example, quinazoline derivatives have been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for bacterial proliferation and tumor growth. The specific interactions at the molecular level are still under investigation but are believed to involve binding to target proteins through hydrogen bonding and hydrophobic interactions.
Case Studies
- Antimycobacterial Activity : A study investigating various quinazoline derivatives found that those with electron-withdrawing groups exhibited enhanced antimycobacterial activity compared to their counterparts . The compound was noted for its structural similarity to known antimycobacterial agents.
- Antitumor Efficacy : In vitro assays conducted on human cancer cell lines revealed that certain modifications on the quinazoline scaffold led to increased cytotoxicity. For instance, the introduction of a thioether group significantly improved the compound's ability to induce cell death in breast cancer cells .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O2S/c1-17(2)15-30-26(33)21-8-9-24-25(14-21)31-28(35-16-20-6-5-7-22(29)13-20)32(27(24)34)23-11-18(3)10-19(4)12-23/h5-14,17H,15-16H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEIPCGDLUVLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.